2,5-Thiophenedicarboxaldehyde

Catalog No.
S708933
CAS No.
932-95-6
M.F
C6H4O2S
M. Wt
140.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Thiophenedicarboxaldehyde

CAS Number

932-95-6

Product Name

2,5-Thiophenedicarboxaldehyde

IUPAC Name

thiophene-2,5-dicarbaldehyde

Molecular Formula

C6H4O2S

Molecular Weight

140.16 g/mol

InChI

InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H

InChI Key

OTMRXENQDSQACG-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C=O)C=O

Canonical SMILES

C1=C(SC(=C1)C=O)C=O

The exact mass of the compound 2,5-Thiophenedicarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Thiophenedicarboxaldehyde (CAS: 932-95-6) is an electron-rich heterocyclic dialdehyde utilized as a primary building block in the synthesis of conjugated polymers, covalent organic frameworks (COFs), and Schiff base macrocycles. Its dual aldehyde functionality enables efficient step-growth polycondensation and dynamic covalent imine formation. In procurement and material selection, this compound is prioritized over its benzene-based analogs because the sulfur-containing thiophene ring introduces enhanced electron delocalization and polarizability. This structural feature systematically lowers the HOMO-LUMO gap and improves interchain π-π stacking, which are critical baseline properties for developing visible-light active photocatalysts and high-mobility organic semiconductors[1].

Substituting 2,5-thiophenedicarboxaldehyde with its closest structural analogs, such as terephthalaldehyde (benzene core) or 2,5-furandicarboxaldehyde (furan core), fundamentally alters the optoelectronic and morphological properties of the resulting materials. While terephthalaldehyde provides equivalent structural rigidity and symmetry, it lacks the electron-donating sulfur atom, resulting in significantly wider band gaps that restrict absorption to the UV spectrum and limit photocatalytic utility [1]. Conversely, while 2,5-furandicarboxaldehyde offers a similar heteroaromatic geometry, the smaller oxygen atom provides inferior intermolecular π-π stacking compared to sulfur. In practical application, this poor stacking leads to an order-of-magnitude drop in charge carrier mobility in thin-film devices [2]. Consequently, generic substitution compromises either the light-harvesting efficiency or the electronic conductivity of the final product.

Optical Band Gap Reduction in Covalent Triazine Frameworks (CTFs)

When synthesized into covalent triazine frameworks via aldehyde trimerization, the use of 2,5-thiophenedicarboxaldehyde (yielding 1S-CTF) significantly narrows the optical band gap compared to the standard benzene-based analog, terephthalaldehyde (yielding 0S-CTF). The extended π-conjugated system of the thiophene ring reduces the energy difference between frontier molecular orbitals, broadening absorption into the visible light range [1].

Evidence DimensionOptical Band Gap (Eg)
Target Compound Data1.84 eV (1S-CTF)
Comparator Or Baseline2.41 eV (0S-CTF, from terephthalaldehyde)
Quantified Difference0.57 eV reduction in band gap
ConditionsUV-vis diffuse reflectance spectra processed via Kubelka-Munk transformation for synthesized CTFs

For researchers developing visible-light photocatalysts, procuring this thiophene analog instead of a benzene precursor is essential to shift framework absorption from the UV into the visible spectrum.

Charge Carrier Mobility in Amorphous Poly(arylenevinylene) Copolymers

In the synthesis of A,B-alternating poly(arylenevinylene) copolymers for organic thin-film transistors (OTFTs), the choice of the heterocyclic dialdehyde precursor dictates interchain π-π stacking. Copolymers derived from 2,5-thiophenedicarboxaldehyde exhibit substantially higher hole mobility compared to those synthesized from 2,5-furandicarboxaldehyde, overcoming the poor molecular packing associated with the furan moiety [1].

Evidence DimensionField-effect hole mobility
Target Compound Data~0.03 cm²/(V·s)
Comparator Or Baseline~0.003 cm²/(V·s) (2,5-furandicarboxaldehyde analog)
Quantified Difference10-fold (an order of magnitude) increase in hole mobility
ConditionsAmorphous polymer thin films evaluated in OTFT devices

Procurement of the thiophene precursor rather than the furan analog is critical for achieving viable charge transport metrics in amorphous organic semiconductor formulations.

Crystallographic Retention During Covalent Doping of Imine COF Thin Films

Processing highly aromatic COFs into ordered thin films is historically challenging. However, 2,5-thiophenedicarboxaldehyde can function as a structural p-type dopant in TAPB-PDA (terephthalaldehyde-based) COF lattices. Because of its geometric similarity to terephthalaldehyde, substituting a portion of the PDA linker with 2,5-thiophenedicarboxaldehyde achieves band gap reduction without disrupting the long-range crystallographic ordering of the film [1].

Evidence DimensionCrystallographic ordering retention (doping capacity)
Target Compound DataMaintains high crystallinity up to 20% incorporation
Comparator Or BaselineUndoped TAPB-PDA lattice (0% thiophene baseline)
Quantified DifferenceEnables 20% covalent doping while preserving the baseline structural integrity
ConditionsLiquid-solid synthesis of TAPB-PDA-TDA COF thin films

This compatibility allows materials scientists to precisely tune the electronic band structure of COF thin films for microelectronics without sacrificing the manufacturability or structural integrity of the baseline framework.

Conjugation Extension in Polyazomethine Thin Films

The synthesis of aromatic polyazomethines via chemical vapor deposition typically relies on phenylene dialdehydes. Substituting terephthalaldehyde with 2,5-thiophenedicarboxaldehyde improves the conjugation along the polymer backbone, which is reflected in a measurable reduction of the energy gap in the resulting vapor-deposited thin films [1].

Evidence DimensionEnergy Gap (Eg)
Target Compound Data~0.2 eV reduction relative to baseline
Comparator Or BaselineEntirely phenylene-based polyazomethine counterparts
Quantified Difference0.2 eV smaller energy gap
ConditionsThin films deposited via chemical vapor deposition (CVD) polycondensation

For manufacturers of semiconductive polyazomethines, utilizing this thiophene dialdehyde provides a reliable synthetic lever to tune electronic transitions and improve overall chain conjugation.

Synthesis of Visible-Light Active Covalent Triazine Frameworks (CTFs)

Directly following from its ability to reduce framework band gaps by 0.57 eV compared to benzene analogs, 2,5-thiophenedicarboxaldehyde is the required precursor for shifting the absorption of triazine frameworks from the UV into the visible spectrum. This makes it a critical procurement item for the development of highly efficient, metal-free photocatalysts [1].

Formulation of Amorphous Organic Thin-Film Transistors (OTFTs)

Because it provides an order-of-magnitude improvement in hole mobility over furan-based alternatives, this compound is utilized as a core monomer in poly(arylenevinylene) copolymers. It is specifically selected for OTFT formulations where high charge carrier mobility and deep HOMO levels are required for air-stable device operation [2].

Band-Structure Engineering of Imine COF Thin Films

Leveraging its geometric compatibility with terephthalaldehyde, 2,5-thiophenedicarboxaldehyde is used as a p-type covalent dopant (up to 20 mol%) in established COF lattices. It is the correct choice for workflows requiring the tuning of the work function and valence band maximum without destroying the long-range crystallographic order of the processed thin film [3].

Chemical Vapor Deposition of Semiconducting Polyazomethines

In vapor-phase polymerization processes, this dialdehyde is chosen over standard phenylene dialdehydes to ensure extended conjugation. It is applied in the fabrication of semiconducting polyazomethine thin films where a lower energy gap is necessary for targeted optoelectronic performance [4].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,5-Thiophenedicarboxaldehyde

Dates

Last modified: 08-15-2023

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